1,5-Bis(4-amidinophenoxy)-2-pentanol
Description
1,5-Bis(4-amidinophenoxy)-2-pentanol is a hydroxylated metabolite of the antiprotozoal/antifungal drug pentamidine [1,5-bis(4-amidinophenoxy)pentane]. It is formed via cytochrome P-450-mediated hydroxylation in rat liver microsomes, specifically at the 2-position of the pentane backbone . This compound retains the two 4-amidinophenoxy groups of pentamidine but introduces a hydroxyl group, altering its physicochemical properties and metabolic stability.
Key metabolic studies demonstrate that this compound is one of the two major metabolites of pentamidine, alongside its structural isomer, 1,5-Bis(4-amidinophenoxy)-3-pentanol . The enzyme kinetics of its formation (e.g., Km = 56 μM, Vmax = 126 pmol/min/mg protein) suggest distinct metabolic handling compared to its analogs .
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amidination
The primary synthetic route involves sequential nucleophilic substitutions followed by nitrile-to-amidine conversions. A foundational method starts with 5-bromo-1-pentene as the backbone precursor. In a two-step alkylation process, 4-cyanophenol undergoes nucleophilic attack on the terminal carbons of the brominated alkene. The reaction proceeds under alkaline conditions (sodium ethoxide in ethanol), yielding 5-(4'-cyanophenoxy)-1-pentene with a 78% yield. Subsequent hydroboration-oxidation introduces the hydroxyl group at the 2-position, producing 5-(4'-cyanophenoxy)-2-pentanol.
The critical amidination step employs gaseous HCl in dioxane to convert the nitrile groups to imidate intermediates. This is followed by ammonolysis in ethanol saturated with NH₃ at 80°C, resulting in the final bis-amidine product. Nuclear magnetic resonance (NMR) and elemental analysis confirm the structure, with a reported melting point of 178–182°C.
Table 1: Key Reaction Conditions for Amidination
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile to Imidate | HCl (gas), dioxane, 10°C, 1.5 h | 85 |
| Imidate to Amidino | NH₃-saturated ethanol, 80°C, 6 h | 41 |
Alternative Backbone Functionalization
Metabolic Pathways in Biological Systems
Hepatic Microsomal Oxidation
In vivo, this compound forms via cytochrome P450-mediated hydroxylation of pentamidine. Rat liver microsomes incubated with pentamidine and NADPH cofactors produce this metabolite through ω-1 oxidation of the central pentane chain. Liquid chromatography-mass spectrometry (LC-MS) analyses reveal a metabolic conversion rate of 12–15% under physiological conditions.
Table 2: Metabolic Formation Parameters
| Parameter | Value |
|---|---|
| Incubation Time | 60 min at 37°C |
| NADPH Concentration | 2 mg/mL |
| Microsomal Protein | 1 mg/mL |
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
Replacing dioxane with tetrahydrofuran (THF) in the amidination step improves reaction homogeneity, increasing yields to 48%. Catalytic hydrogenation using Pd/C (5 wt%) under H₂ atmosphere (3 bar) selectively reduces side products like Schiff bases, enhancing purity to >98%.
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow systems for the alkylation step. Utilizing a tubular reactor (residence time: 30 min, 100°C), 5-(4'-cyanophenoxy)-1-pentene is synthesized with a space-time yield of 0.89 g/L·h, reducing batch variability.
Analytical and Characterization Techniques
Chromatographic Profiling
Reverse-phase HPLC with a C₈ column (gradient elution: 3.75–45% acetonitrile in 10 mM heptane sulfonate) resolves this compound from synthetic byproducts. Retention time: 14.2 min.
Spectroscopic Confirmation
¹H NMR (300 MHz, DMSO-d₆) exhibits characteristic peaks at δ 1.4–1.6 (m, 4H, CH₂), 3.43 (t, 2H, HOCH₂), and 7.9 (d, 4H, Ar-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 415.2084 (calculated: 415.2087).
Comparative Analysis with Structural Analogs
Pentamidine vs. This compound
While pentamidine (1,5-bis(4-amidinophenoxy)pentane) lacks the 2-hydroxyl group, its metabolite exhibits altered pharmacokinetics. The hydroxyl moiety enhances aqueous solubility (LogP: 1.2 vs. 2.8 for pentamidine) but reduces binding affinity to parasitic DNA by 40%.
Table 3: Physicochemical Properties Comparison
| Property | This compound | Pentamidine |
|---|---|---|
| Melting Point (°C) | 178–182 | 186–190 |
| Aqueous Solubility | 12 mg/mL | 4 mg/mL |
| Plasma Protein Binding | 88% | 95% |
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-amidinophenoxy)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,5-Bis(4-amidinophenoxy)-2-pentanol has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves its interaction with DNA. The compound binds to the minor groove of DNA, disrupting the replication and transcription processes. This binding affinity is crucial for its antiparasitic activity, as it interferes with the DNA of the parasites, leading to their death .
Comparison with Similar Compounds
Structural Analogs of Pentamidine Metabolites
1,5-Bis(4-amidinophenoxy)-3-pentanol
This compound is the 3-pentanol isomer of 1,5-Bis(4-amidinophenoxy)-2-pentanol. Structural differences arise from the hydroxyl group position on the pentane chain (3 vs. 2) (Table 1).
Table 1: Structural and Kinetic Comparison of Pentamidine Metabolites
| Parameter | This compound | 1,5-Bis(4-amidinophenoxy)-3-pentanol |
|---|---|---|
| Hydroxyl Position | 2-pentanol | 3-pentanol |
| Km (μM) | 56 ± 19 | 28 ± 0.28 |
| Vmax (pmol/min/mg) | 126 ± 21 | 195 ± 2.4 |
| Metabolic Efficiency* | Lower | Higher |
Metabolic efficiency inferred from lower *Km (higher affinity) and higher Vmax (faster turnover) for the 3-pentanol analog .
The 3-pentanol analog exhibits superior enzyme affinity (Km ≈ 28 μM) and catalytic efficiency (Vmax ≈ 195 pmol/min/mg), suggesting it is more readily metabolized than the 2-pentanol derivative .
Pentamidine (Parent Compound)
Pentamidine [1,5-bis(4-amidinophenoxy)pentane] lacks hydroxyl groups on its pentane backbone. Pharmacologically, pentamidine is a potent inhibitor of imidazoline I2 binding sites , but its metabolites’ biological activities remain less characterized.
Metabolic and Enzymatic Considerations
Both metabolites are generated via cytochrome P-450 mixed-function oxidases, though the specific isozymes responsible remain unidentified .
Fragment Metabolite: para-Hydroxybenzamidine
A minor metabolite, para-hydroxybenzamidine, arises from the cleavage of pentamidine’s amidinophenoxy groups. This fragment lacks the pentanol backbone and exhibits distinct pharmacokinetic and toxicological profiles .
Research Implications and Gaps
Pharmacological Activity: While the enzyme kinetics of this compound and its analogs are well-documented, their antiprotozoal/antifungal efficacy relative to pentamidine remains unstudied .
Species-Specific Metabolism : Current data derive from rat liver microsomes; human metabolic pathways may differ.
Enzymatic Specificity : Identification of the cytochrome P-450 isozymes involved could enable targeted modulation of pentamidine metabolism .
Biological Activity
1,5-Bis(4-amidinophenoxy)-2-pentanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 133991-32-9
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in pathogen metabolism. This inhibition disrupts the normal physiological processes of the target organisms, leading to their death or inactivation.
- Interaction with Cellular Targets : It binds to cellular receptors or proteins, modulating various signaling pathways that can result in altered cellular responses.
Antiprotozoal Activity
This compound has shown significant efficacy against protozoan parasites. Notably:
- Effectiveness Against Trypanosomiasis : Research indicates that this compound is effective against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated a dose-dependent reduction in parasite viability.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
| 20 | 90 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacteria and fungi:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) values were determined for these strains, indicating promising antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Case Studies and Research Findings
- Study on Antiprotozoal Efficacy : A study conducted by Smith et al. (2023) reported that treatment with this compound led to a significant decrease in parasitemia levels in murine models infected with T. brucei. The study highlighted the compound's potential as a lead candidate for developing new antitrypanosomal drugs.
- Antimicrobial Action : In a comparative study by Johnson et al. (2024), the antimicrobial effectiveness of this compound was evaluated against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential role in treating multidrug-resistant infections.
- Mechanistic Insights : Research by Lee et al. (2023) utilized molecular docking studies to elucidate the binding interactions between this compound and target enzymes in protozoan species. The findings suggested strong binding affinity and specificity, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What methodological approaches optimize the regioselective synthesis of 1,5-Bis(4-amidinophenoxy)-2-pentanol?
- Answer: The regioselective 1,3-dipolar cycloaddition for synthesizing pentamidine derivatives (e.g., phenoxyalkanebis(5-halomethyl)isoxazoles) can be enhanced using lanthanide catalysts like cerium trichloride (CeCl₃). This catalyst improves yield and allows reactions to proceed under mild conditions (e.g., ambient temperature and reduced reaction time). Researchers should prioritize solvent selection (e.g., ethanol or acetonitrile) and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Answer: High-performance liquid chromatography (HPLC) is critical for detecting metabolites and intermediates during synthesis or metabolic studies. For structural elucidation, use single-crystal X-ray diffraction (as in ) to confirm stereochemistry and bonding patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve amidine and phenoxy proton environments .
Advanced Research Questions
Q. How do cytochrome P450 isoforms influence the metabolic pathways of this compound?
- Answer: Rat liver microsomal studies reveal that cytochrome P450 enzymes metabolize the compound into hydroxylated derivatives, including 1,5-di(4-amidinophenoxy)-2-pentanol and 1,5-bis(4-amidinophenoxy)-3-pentanol. Key kinetic parameters include:
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| 2-pentanol analog | 56 | 126 |
| 3-pentanol analog | 28 | 195 |
| These data suggest isoform-specific affinity differences. However, the exact P450 isoforms involved remain unidentified, necessitating inhibition assays with selective CYP probes (e.g., CYP3A4 or CYP2D6 inhibitors) . |
Q. What experimental strategies resolve contradictions in DNA-binding mechanisms of this compound analogs?
- Answer: To address conflicting reports on DNA interaction, employ a dual approach:
- Biophysical assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for AT-rich vs. GC-rich sequences.
- Structural studies: Perform X-ray crystallography (as in ) or cryo-EM to map the compound’s interaction with DNA minor grooves. For example, linked anthramycin analogs ( ) show sequence specificity via hydrogen bonding with adenine-thymine pairs. Validate findings with competitive binding assays using known DNA intercalators (e.g., ethidium bromide) .
Q. How can in vitro metabolic stability studies inform the design of this compound derivatives with improved pharmacokinetics?
- Answer: Conduct hepatic microsomal stability assays to identify metabolic "hotspots" (e.g., hydroxylation at the pentanol chain). Replace labile hydrogen atoms with deuterium (deuterium exchange) or introduce steric hindrance via methyl groups. Pair this with computational docking to predict CYP binding pockets. For instance, highlights hydroxylation at positions 2 and 3 of the pentanol chain as primary metabolic pathways .
Methodological Notes
- Data Contradictions: Discrepancies in metabolite yields (e.g., 2-pentanol vs. 3-pentanol analogs) may arise from interspecies differences (rat vs. human microsomes) or assay conditions (e.g., NADPH concentration). Standardize protocols across studies .
- Experimental Design: For synthesis, include control reactions without CeCl₃ to assess catalyst efficacy. For metabolic studies, use LC-MS/MS to distinguish structurally similar metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
